molecular formula C16H14N2O2 B13583436 3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide

3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide

Katalognummer: B13583436
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: PQZWBKDISXGEMG-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of substituted salicylaldehyde with acrylonitrile in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to form chromene-3-nitrile. This intermediate is then hydrolyzed to produce chromene-3-carboxylic acid. The carboxylic acid is further reacted with substituted acyl bromides in the presence of triethylamine (TEA) and refluxed with ammonium acetate in toluene to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways such as the KRAS/Wnt pathway, which is involved in cell proliferation and survival. .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C16H14N2O2/c1-2-7-18-16(19)14(10-17)9-12-8-13-5-3-4-6-15(13)20-11-12/h2-6,8-9H,1,7,11H2,(H,18,19)/b14-9-

InChI-Schlüssel

PQZWBKDISXGEMG-ZROIWOOFSA-N

Isomerische SMILES

C=CCNC(=O)/C(=C\C1=CC2=CC=CC=C2OC1)/C#N

Kanonische SMILES

C=CCNC(=O)C(=CC1=CC2=CC=CC=C2OC1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.